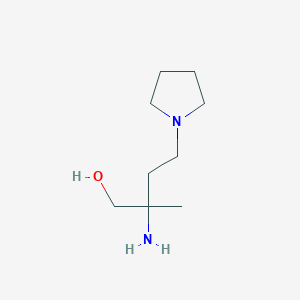
1-(5-Bromo-2,4-dimethyl-phenyl)hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione is a chemical compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a diazinane-2,4-dione moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione typically involves the following steps:
Bromination: The starting material, 2,4-dimethylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 5-position of the phenyl ring.
Formation of Diazinane Ring: The brominated intermediate is then reacted with a suitable diazinane precursor, such as urea or thiourea, under acidic or basic conditions to form the diazinane ring.
Cyclization: The final step involves cyclization of the intermediate to form the diazinane-2,4-dione moiety. This can be achieved through intramolecular condensation reactions under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of 1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The diazinane-2,4-dione moiety can participate in condensation reactions with aldehydes, ketones, or other carbonyl compounds to form new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Acid or base catalysts, such as sulfuric acid or sodium hydroxide, are used to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, oxidized or reduced forms of the compound, and various heterocyclic compounds resulting from condensation reactions.
Aplicaciones Científicas De Investigación
1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases and disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atom and diazinane-2,4-dione moiety play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-bromo-2,4-dimethylphenyl)sulfonylpiperidine
- 1-(5-bromo-2,4-dimethylphenyl)sulfonyl-4-ethylpiperazine
- 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine
Uniqueness
1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione is unique due to its specific combination of a brominated phenyl ring and a diazinane-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications. The presence of the bromine atom enhances its reactivity and potential for further functionalization, while the diazinane-2,4-dione moiety contributes to its stability and versatility in chemical reactions.
Propiedades
Fórmula molecular |
C12H13BrN2O2 |
|---|---|
Peso molecular |
297.15 g/mol |
Nombre IUPAC |
1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H13BrN2O2/c1-7-5-8(2)10(6-9(7)13)15-4-3-11(16)14-12(15)17/h5-6H,3-4H2,1-2H3,(H,14,16,17) |
Clave InChI |
QQULJHNPDGNTOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N2CCC(=O)NC2=O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


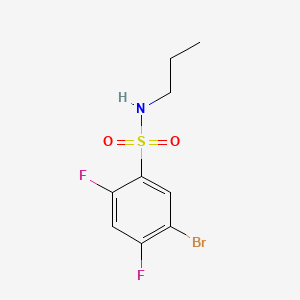

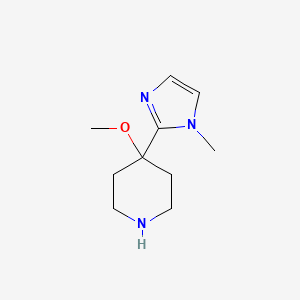
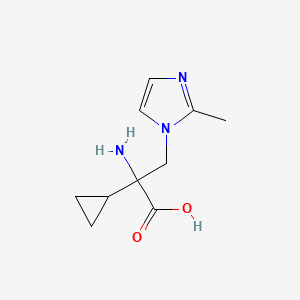
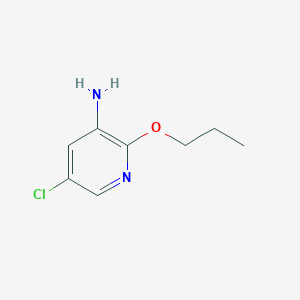
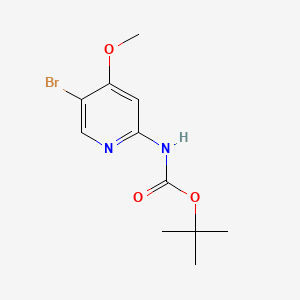
![Tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13494383.png)
![N-(4-{2-[(2-cyclopropylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494384.png)
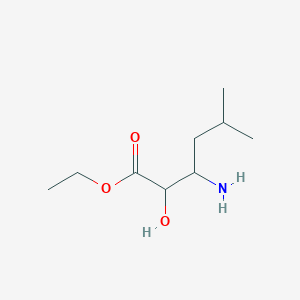
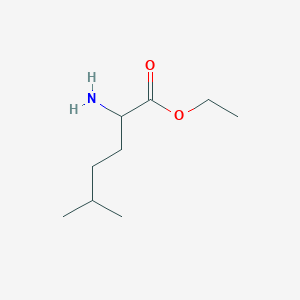
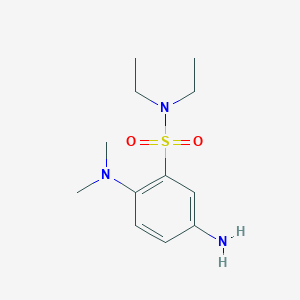
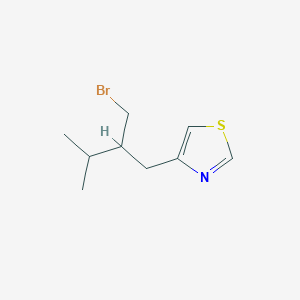
![5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B13494409.png)
